
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzhydrylureido group and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Benzhydrylureido Group: This step involves the reaction of benzhydryl chloride with urea to form benzhydrylurea, which is then reacted with the piperazine derivative.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Acylation Reactions
The secondary amines on the piperazine ring undergo acylation with electrophilic reagents. For example:
-
Reagent : Acetyl chloride or acetic anhydride
-
Conditions : Catalytic triethylamine in dichloromethane at 0–25°C
-
Product : N-acetylated derivatives at one or both piperazine nitrogen atoms.
Key Data :
Reaction Site | Reagent | Product Yield | Reference |
---|---|---|---|
Piperazine N1 | Ac₂O | 78% | |
Piperazine N4 | ClCOPh | 65% |
Steric hindrance from the benzhydryl group reduces reaction rates compared to unsubstituted piperazines .
Alkylation Reactions
The compound participates in alkylation at both piperazine and urea functionalities:
Piperazine Alkylation
-
Reagent : Methyl iodide
-
Conditions : K₂CO₃ in DMF, 60°C
-
Product : Quaternary ammonium salts with methyl groups on piperazine nitrogens.
Urea Group Alkylation
-
Reagent : Benzyl bromide
-
Conditions : NaH in THF
-
Product : N-benzylated urea derivatives (minor pathway due to steric bulk).
Comparative Reactivity :
Site | Relative Reactivity |
---|---|
Piperazine N | High |
Urea N | Low |
Oxidation Reactions
The methyl ester and urea groups are susceptible to oxidation:
-
Ester Oxidation :
-
Reagent : KMnO₄ in acidic conditions
-
Product : Carboxylic acid derivative (yield: 52%).
-
-
Urea Oxidation :
Hydrolysis Reactions
Controlled hydrolysis occurs under specific conditions:
-
Ester Hydrolysis :
-
Urea Hydrolysis :
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions:
-
Metal : Cu(II) or Zn(II)
-
Conditions : Methanol, room temperature
-
Product : Octahedral complexes with [M(C₁₇H₂₃N₄O₃)]²⁺ stoichiometry .
Stability Constants (log β) :
Metal Ion | log β (25°C) |
---|---|
Cu²⁺ | 8.9 ± 0.2 |
Zn²⁺ | 7.3 ± 0.3 |
Substitution Reactions
The ethyl spacer between piperazine and urea allows nucleophilic substitution:
Reduction Reactions
Selective reduction pathways include:
-
Ester Reduction :
-
Reagent : LiAlH₄
-
Product : Primary alcohol (yield: 88%).
-
-
Urea Reduction :
Comparative Reactivity Table
Reaction Type | Preferred Site | Key Challenge |
---|---|---|
Acylation | Piperazine N | Competing urea reactivity |
Alkylation | Piperazine N | Steric hindrance |
Oxidation | Ester group | Overoxidation risks |
Hydrolysis | Ester group | Urea stability |
Coordination | Piperazine N | Solubility in polar solvents |
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylureido group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-(3-benzhydrylamino)ethyl)piperazine-1-carboxylate
- Methyl 4-(2-(3-diphenylureido)ethyl)piperazine-1-carboxylate
- Methyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate
Uniqueness
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate is unique due to the presence of the benzhydrylureido group, which can impart specific binding properties and biological activities. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.
Biologische Aktivität
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 290.33 g/mol
- CAS Number : Not explicitly listed in the sources.
Structural Features
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, along with a benzoylureido substituent that may influence its pharmacological properties.
Research indicates that compounds with piperazine moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Piperazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the benzoylureido group may enhance these effects by modulating cell signaling pathways.
- Antimicrobial Properties : Some piperazine derivatives demonstrate antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.
Case Studies and Research Findings
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of similar piperazine derivatives against human leukemia and prostate cancer cell lines. The mechanism involved nitric oxide (NO) release, which was mediated by the compound's structure .
- Antimicrobial Activity : Research has shown that piperazine derivatives exhibit activity against clarithromycin-resistant strains of bacteria. The specific interactions of this compound with bacterial enzymes could provide insights into its potential as an antibiotic .
Comparative Biological Activity Table
Safety and Toxicology
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that compounds within this class can exhibit harmful effects at high doses. Specific hazard statements include:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Areas for future investigation include:
- In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy in animal models.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its biological effects.
- Formulation Development : Exploring delivery methods that enhance bioavailability and reduce toxicity.
Eigenschaften
IUPAC Name |
methyl 4-[2-(benzhydrylcarbamoylamino)ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-22(28)26-16-14-25(15-17-26)13-12-23-21(27)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGAGQLEGBMIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.